Aminooxidanide

Description

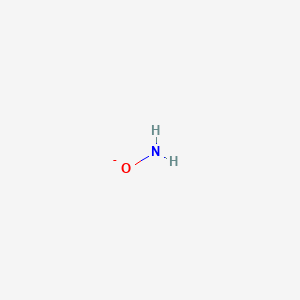

Structure

3D Structure

Properties

CAS No. |

15435-66-2 |

|---|---|

Molecular Formula |

H2NO- |

Molecular Weight |

32.022 g/mol |

InChI |

InChI=1S/H2NO/c1-2/h1H2/q-1 |

InChI Key |

ZXKINMCYCKHYFR-UHFFFAOYSA-N |

SMILES |

N[O-] |

Canonical SMILES |

N[O-] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Aminooxidanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxidanide, systematically known as azanide oxide, is the inorganic anion with the chemical formula H₂NO⁻. It is the conjugate base of hydroxylamine and is classified as a nitrogen oxoanion.[1] While its neutral counterpart, hydroxylamine, is a well-studied reagent in organic synthesis, this compound itself is a reactive species of interest in the broader context of reactive nitrogen species (RNS). This guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, synthesis, and potential biological relevance of this compound.

Chemical Structure and Properties

The this compound anion consists of a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, carrying a formal negative charge.

Molecular Geometry

Based on VSEPR theory and computational studies, the central nitrogen atom in this compound is predicted to have a trigonal pyramidal geometry. This is due to the presence of three bonding pairs (two N-H and one N-O) and one lone pair of electrons around the nitrogen atom, resulting in a tetrahedral electron geometry.[2]

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational models due to its reactive nature, which makes experimental determination challenging. The available computed data is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | H₂NO⁻ | [1] |

| Molecular Weight | 32.022 g/mol | [1] |

| Exact Mass | 32.013638687 Da | [1] |

| Formal Charge | -1 | [1] |

| CAS Number | 15435-66-2 | [1] |

| Computed XLogP3 | -1.3 | [1] |

| Topological Polar Surface Area | 49.1 Ų | [1] |

Experimental Protocols

General Synthesis of this compound

This compound is generated through the deprotonation of its conjugate acid, hydroxylamine (NH₂OH). This reaction requires a strong base due to the pKa of hydroxylamine.

Reaction:

NH₂OH + B⁻ → H₂NO⁻ + HB

Where B⁻ is a strong base.

Detailed Methodology:

A detailed, standardized experimental protocol for the synthesis and isolation of a stable salt of this compound (e.g., sodium this compound) is not well-documented in readily accessible literature. However, a general procedure for its in situ generation can be described as follows:

-

Reagents and Equipment:

-

Hydroxylamine hydrochloride (NH₂OH·HCl) or free hydroxylamine.

-

A strong base such as sodium hydride (NaH), sodium amide (NaNH₂), or a lithium alkyl (e.g., n-butyllithium).

-

Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether).

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox) with nitrogen or argon gas.

-

Standard laboratory glassware, dried in an oven before use.

-

-

Procedure:

-

Under an inert atmosphere, dissolve or suspend hydroxylamine (or its salt) in the anhydrous aprotic solvent in a reaction flask.

-

Cool the mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath to control the reaction rate and minimize side reactions.

-

Slowly add a stoichiometric amount of the strong base to the cooled hydroxylamine solution with constant stirring.

-

The reaction progress can be monitored by observing the cessation of gas evolution (e.g., H₂ if using NaH) or by other analytical techniques if feasible.

-

The resulting solution/suspension will contain the this compound anion, which can then be used for subsequent reactions in situ.

-

Safety Precautions: Strong bases like sodium hydride and n-butyllithium are highly reactive and pyrophoric. Hydroxylamine is potentially explosive. All manipulations should be carried out by trained personnel in a controlled laboratory environment with appropriate personal protective equipment.

Chemical Reactivity

The this compound anion is expected to be a potent nucleophile due to the presence of a lone pair on the nitrogen atom and the negative charge. Its reactivity is centered on the donation of this electron pair to electrophilic centers.

Nucleophilic Reactions

As a nucleophile, this compound can participate in various organic reactions, such as nucleophilic substitution and addition. For instance, it is expected to react with alkyl halides to form N-alkylated hydroxylamines.

General Reaction with an Alkyl Halide:

H₂NO⁻ + R-X → H₂N-OR + X⁻

Where R is an alkyl group and X is a halogen.

Biological Role and Signaling Pathways

Context as a Reactive Nitrogen Species (RNS)

While there is no specific signaling pathway in which this compound has been identified as a key signaling molecule, it can be considered within the broader family of Reactive Nitrogen Species (RNS). RNS, such as nitric oxide (NO), play crucial roles in a variety of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. They function as signaling molecules that can modulate cellular processes through the modification of target proteins.[3]

The diagram below illustrates the fundamental relationship between hydroxylamine and this compound and its potential context within RNS.

Relationship of this compound to Hydroxylamine and RNS.

Nitric Oxide Signaling

The most well-characterized RNS signaling pathway is that of nitric oxide (NO). NO is synthesized by nitric oxide synthases (NOS) and activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which acts as a second messenger in various signaling cascades.[3] While H₂NO⁻ is not a direct participant in this canonical pathway, understanding the broader context of RNS signaling is crucial for researchers in this field.

Conclusion

This compound (H₂NO⁻) is a simple yet reactive inorganic anion with a predicted trigonal pyramidal structure. Its chemistry is primarily defined by its nucleophilic character, stemming from the deprotonation of hydroxylamine. While quantitative experimental data on its structure and properties are scarce, its potential role as a reactive nitrogen species warrants further investigation. For researchers and professionals in drug development, a deeper understanding of the generation, reactivity, and potential biological interactions of this compound could open new avenues for exploring redox signaling and nitrogen-based therapeutics. Future research should focus on the isolation and characterization of stable this compound salts to enable more detailed experimental studies.

References

In-depth Technical Guide: Aminooxidanide (CAS 15435-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxidanide, with the Chemical Abstracts Service (CAS) number 15435-66-2, is a chemical entity of interest in various scientific domains. This document provides a comprehensive overview of its known properties, potential biological roles, and synthetic methodologies. While detailed experimental data remains limited in publicly accessible literature, this guide consolidates the available information to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

This compound is identified as a nitrogen oxoanion and the conjugate base of hydroxylamine.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 15435-66-2 | [1][2][3] |

| Molecular Formula | H₂NO⁻ | [1][2][3] |

| Molecular Weight | 32.022 g/mol | [1][2] |

| Appearance | Typically a white crystalline solid | [1] |

| Solubility | Generally soluble in water | [1][3] |

| InChI | InChI=1S/H2NO/c1-2/h1H2/q-1 | [2] |

| SMILES | N[O-] | [2][3] |

Synthesis and Reactions

-

Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is subsequently hydrolyzed.[1]

-

Amidomalonate Synthesis: This approach utilizes the alkylation of an amidomalonate followed by hydrolysis and decarboxylation.[1]

This compound is expected to participate in reactions characteristic of amino acids, such as peptide bond formation, decarboxylation, and N-acylation.[1]

Logical Flow of General Amino Acid Synthesis

References

An In-depth Technical Guide to Hydroxylamine Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial topic of "Aminooxidanide" (H₂NO⁻) yielded limited specific research. This guide focuses on its parent compound, hydroxylamine, and its derivatives, which are the subject of extensive investigation in medicinal chemistry. This compound is the conjugate base of hydroxylamine, a foundational molecule for the derivatives discussed herein.

Introduction to Hydroxylamine and Its Derivatives

Hydroxylamine (NH₂OH) is an inorganic compound that serves as a crucial building block in organic and medicinal chemistry. While hydroxylamine itself has industrial applications, its derivatives are of significant interest in drug discovery due to their diverse biological activities. These derivatives, which include N-substituted hydroxylamines, hydroxamic acids, and amidoximes, have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. Their therapeutic effects often stem from their ability to interact with metalloenzymes or act as radical scavengers. This guide provides a comprehensive overview of the discovery, mechanisms of action, and experimental protocols related to key hydroxylamine derivatives in the context of drug development.

History and Discovery

The exploration of hydroxylamine derivatives in medicinal chemistry has evolved over several decades. Initially, research focused on their role as intermediates in organic synthesis. However, their structural similarity to amino acids and their ability to chelate metal ions led to investigations into their biological properties. A significant area of research has been the development of hydroxamic acids as enzyme inhibitors, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). More recently, N-substituted hydroxylamines have gained attention as a new class of antibacterial agents. These compounds have been shown to act as radical scavengers, specifically targeting the bacterial ribonucleotide reductase (RNR) enzyme, which is essential for DNA synthesis and repair.[1][2] This discovery has opened new avenues for developing antibiotics with novel mechanisms of action to combat drug-resistant bacteria.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

A primary mechanism of action for several N-substituted hydroxylamine derivatives is the inhibition of ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. The enzyme catalyzes the reduction of ribonucleotides to their corresponding deoxyribonucleotides. This process involves a free radical mechanism, typically involving a tyrosyl radical in the active site of the RNR enzyme.

N-substituted hydroxylamines function as radical scavengers.[1][2] They are thought to donate a hydrogen atom to the tyrosyl radical, quenching it and thereby inactivating the enzyme. This disruption of the DNA synthesis pathway ultimately inhibits bacterial growth. The effectiveness of these compounds is linked to their ability to generate a stable nitroxide radical after donating the hydrogen atom.

Signaling Pathway Diagram: Inhibition of DNA Synthesis by Hydroxylamine Derivatives

Caption: Inhibition of RNR by N-substituted hydroxylamine derivatives.

Quantitative Data

The following tables summarize the antibacterial activity of selected N-substituted hydroxylamine derivatives against various bacterial strains. The data is presented as the minimum inhibitory concentration (MIC₅₀), which is the concentration of the compound required to inhibit 50% of bacterial growth.

Table 1: Antibacterial Activity of N-Substituted Hydroxylamine Derivatives against Gram-Positive Bacteria

| Compound | B. anthracis MIC₅₀ (µg/mL) | S. aureus MIC₅₀ (µg/mL) | S. epidermidis MIC₅₀ (µg/mL) | E. faecalis MIC₅₀ (µg/mL) |

| 11 | <15 | <60 | <60 | >250 |

| 14 | >250 | >250 | >250 | <80 |

| 15 | >250 | <60 | <60 | >250 |

| 17 | <15 | >250 | >250 | <80 |

| 18 | >250 | >250 | <40 | >250 |

| M-HA | >250 | >250 | >250 | >250 |

| HU | >250 | >250 | >250 | >250 |

| M-HA (N-methylhydroxylamine) and HU (Hydroxyurea) are reference compounds. | ||||

| Data sourced from ACS Omega, 2018.[1][2] |

Table 2: Antibacterial Activity of N-Substituted Hydroxylamine Derivatives against Gram-Negative Bacteria

| Compound | P. aeruginosa MIC₅₀ (µg/mL) | E. coli O157:H7 MIC₅₀ (µg/mL) |

| 8 | <17 | <60 |

| 12 | <70 | >250 |

| 15 | >250 | <60 |

| M-HA | <25 | <60 |

| HU | >250 | >250 |

| M-HA (N-methylhydroxylamine) and HU (Hydroxyurea) are reference compounds. | ||

| Data sourced from ACS Omega, 2018.[1][2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of N-substituted hydroxylamine derivatives, based on published literature.

General Protocol for the Synthesis of N-Substituted Hydroxylamines

This protocol describes a common method for the synthesis of N-substituted hydroxylamines via the reaction of an aldehyde with N-methylhydroxylamine hydrochloride.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

N-methylhydroxylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

Dissolve the aldehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (1.2 eq) in methanol (0.2 M) in a round-bottom flask.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) in portions over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted hydroxylamine.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis of N-substituted hydroxylamines.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

N-substituted hydroxylamine compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.

-

Inoculate the bacterial strains in CAMHB and incubate until they reach the logarithmic growth phase.

-

Adjust the bacterial suspension to a concentration of 5 x 10⁵ CFU/mL in CAMHB.

-

Add 50 µL of the bacterial suspension to each well of the 96-well plate containing 50 µL of the diluted compounds.

-

Include positive controls (bacteria in broth without compound) and negative controls (broth only).

-

Incubate the plates at 37 °C for 16-20 hours.

-

Determine the MIC by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion

Hydroxylamine and its derivatives represent a versatile class of compounds with significant potential in drug discovery. Their ability to act as radical scavengers and enzyme inhibitors has led to the identification of promising antibacterial and anticancer agents. The N-substituted hydroxylamines, in particular, offer a novel mechanism for combating bacterial infections by targeting the essential RNR enzyme. Further research into the structure-activity relationships and optimization of these compounds is likely to yield new therapeutic agents with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to explore this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to Aminooxidanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of aminooxidanide, its relationship to hydroxylamine, and its role in biological processes. While this compound itself is a simple anion, this document contextualizes its significance through its conjugate acid, hydroxylamine, which is a key intermediate in various biochemical and synthetic pathways.

Core Chemical Properties of this compound

This compound (H₂NO⁻) is a nitrogen oxoanion and the conjugate base of hydroxylamine. It is a tautomer of hydroxyazanide. Due to its nature as a simple ion, extensive experimental data and complex signaling pathways specifically attributed to this compound are not prevalent in scientific literature. The focus is often on its more stable and widely studied conjugate acid, hydroxylamine (NH₂OH).

The following table summarizes the core quantitative data for the this compound ion.

| Property | Value | Source |

| Molecular Formula | H₂NO⁻ | PubChem, Wikidata |

| Molecular Weight | 32.022 g/mol | PubChem |

| Exact Mass | 32.013639 Da | PubChem |

| CAS Number | 15435-66-2 | Wikidata, PubChem |

| PubChem CID | 160955 | Wikidata, PubChem |

| ChEBI ID | 29773 | Wikidata, PubChem |

Relationship to Hydroxylamine and Role in Biological Nitrification

This compound is intrinsically linked to hydroxylamine, existing in equilibrium as its conjugate base. Hydroxylamine is a crucial intermediate in the biological process of nitrification, the oxidation of ammonia to nitrite, carried out by microbes. In this pathway, ammonia (NH₃) is first oxidized to hydroxylamine (NH₂OH) by the enzyme ammonia monooxygenase (AMO). Subsequently, hydroxylamine is oxidized to nitrite (NO₂⁻) by hydroxylamine oxidoreductase (HAO).

The following diagram illustrates the simplified pathway of biological nitrification, highlighting the central role of hydroxylamine.

Experimental Protocols

Specific experimental protocols for the this compound ion are scarce. However, protocols involving its conjugate acid, hydroxylamine, are well-documented, particularly in organic synthesis and analytical chemistry. The following is a summary of a classical experimental method utilizing hydroxylamine hydrochloride for the identification of aldehydes and ketones.

This protocol is based on the reaction of hydroxylamine with an aldehyde or ketone to form a crystalline oxime derivative, which can be purified and characterized.

Objective: To form an oxime derivative from an aldehyde or ketone for identification purposes.

Principle: Aldehydes and ketones react with hydroxylamine hydrochloride in the presence of a base to form an oxime and sodium chloride. The reaction is driven to completion by the neutralization of the liberated hydrochloric acid.

Materials:

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol (95%)

-

The aldehyde or ketone to be identified

-

Test tubes, heating apparatus (water bath)

Methodology Summary:

-

Reagent Preparation: A solution of hydroxylamine hydrochloride is prepared in aqueous ethanol.

-

Reaction: The unknown aldehyde or ketone is added to the hydroxylamine hydrochloride solution. A solution of sodium hydroxide is then added to neutralize the HCl that will be formed during the reaction.

-

Oxime Formation: The mixture is heated gently in a water bath. The formation of the oxime is often indicated by the precipitation of a solid from the solution.

-

Isolation and Purification: The mixture is cooled, and the crystalline oxime is collected by filtration. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain a pure sample.

-

Characterization: The melting point of the purified oxime is determined and compared with literature values for known oxime derivatives to identify the original aldehyde or ketone.

The logical flow of the experimental protocol for synthesizing an oxime for characterization is depicted below.

An In-depth Technical Guide to the Core Physical and Chemical Properties of Aminooxidanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxidanide (CAS RN: 15435-66-2), with the molecular formula H₂NO⁻, is the conjugate base of hydroxylamine and is classified as a nitrogen oxoanion.[1] Despite some database entries erroneously categorizing it as an amino acid derivative, its true structure consists of a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, which bears a formal negative charge.[2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, addresses the existing classification discrepancies, and details its intrinsic relationship with its conjugate acid, hydroxylamine. All quantitative data is presented in structured tables, and key chemical processes are visualized using logical diagrams.

Introduction and Clarification of Chemical Identity

This compound is a chemical entity of interest due to its role as a reactive nucleophile and its fundamental relationship to hydroxylamine, a key intermediate in biological nitrification.[3][4] A significant point of confusion exists in public databases, with some sources misclassifying this compound as an amino acid derivative containing both amine and carboxylic acid functional groups.[2] However, definitive sources such as PubChem and ChEBI confirm its identity as the anion H₂NO⁻.[1] It is not an amino acid but the deprotonated form of hydroxylamine (NH₂OH).[1] This guide will proceed based on this correct chemical identity.

This compound's properties are intrinsically linked to those of hydroxylamine. The equilibrium between these two species is governed by the pH of the solution, with the pKa of hydroxylamine being a critical parameter.[3][4]

Physical and Chemical Properties

The properties of this compound as an isolated species are primarily computed, as it exists in equilibrium with its conjugate acid in solution. The experimental properties of hydroxylamine are therefore provided as a critical reference.

Table 1: Computed Properties of this compound (H₂NO⁻)

| Property | Value | Source |

| Molecular Formula | H₂NO⁻ | PubChem |

| Molecular Weight | 32.022 g/mol | [1] |

| Exact Mass | 32.013638687 Da | [1] |

| Formal Charge | -1 | [1] |

| InChIKey | ZXKINMCYCKHYFR-UHFFFAOYSA-N | [1] |

| SMILES | N[O-] | [1][5] |

| XLogP3 (Computed) | -1.3 | [1] |

| Topological Polar Surface Area | 49.1 Ų | [1] |

Table 2: Experimental and Computed Properties of Hydroxylamine (NH₂OH)

| Property | Value | Source |

| CAS Number | 7803-49-8 | [6] |

| Appearance | White, odorless, hygroscopic crystalline solid | [3][4] |

| Molecular Weight | 33.030 g/mol | [6] |

| Melting Point | 33 °C (306 K) | [4][6] |

| Boiling Point | 58 °C (at 22 mmHg), decomposes | [6] |

| pKa ([NH₃OH]⁺) | 5.94 - 6.03 | [3][4][6] |

| Solubility | Very soluble in water and lower alcohols | [3][4][7] |

| Density | 1.21 g/cm³ (at 20 °C) | [6] |

| Stability | Unstable, decomposes at room temperature | [3][4] |

Chemical Relationships and Diagrams

The primary chemical characteristic of this compound is its role as the conjugate base of hydroxylamine. This acid-base equilibrium is fundamental to its existence and reactivity.

Caption: Acid-base equilibrium between Hydroxylamine and this compound.

Experimental Protocols

No direct synthesis for this compound salts is commonly cited. However, its generation is straightforward via the deprotonation of hydroxylamine. The following protocols outline the synthesis of the precursor, hydroxylamine, and the subsequent in-situ generation of this compound.

Protocol 1: Synthesis of Hydroxylamine (Precursor) via Electrolytic Reduction

This protocol is based on the electrolytic reduction of nitric acid.

Objective: To produce hydroxylamine, the conjugate acid of this compound.

Materials:

-

Nitric acid (HNO₃, 50% solution)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Mercury (Hg) or amalgamated lead cathode

-

Platinum (Pt) anode

-

Electrolytic cell with a diaphragm to separate anode and cathode compartments

-

Power supply

-

Cooling bath

Methodology:

-

Prepare the electrolyte by mixing the 50% nitric acid solution with a supporting acid (H₂SO₄ or HCl) in the cathode compartment of the electrolytic cell.

-

The anode compartment should contain a dilute solution of the corresponding acid.

-

Assemble the cell with the mercury or amalgamated lead cathode and platinum anode, ensuring the diaphragm separates the two compartments.

-

Immerse the cell in a cooling bath to maintain a low temperature (0-5 °C) throughout the electrolysis.

-

Apply a controlled direct current to the cell. The reduction of nitric acid occurs at the cathode. The overall reaction is: HNO₃ + 6H⁺ + 6e⁻ → NH₂OH + 2H₂O.[8]

-

Monitor the reaction progress by periodically sampling the catholyte and testing for the presence of hydroxylamine.

-

Upon completion, the resulting solution contains hydroxylammonium salts (e.g., hydroxylammonium sulfate), which can be isolated or used in solution for the subsequent generation of this compound.

Protocol 2: Generation of an this compound Solution

Objective: To generate this compound in solution from a hydroxylammonium salt.

Materials:

-

Hydroxylammonium salt solution (e.g., from Protocol 1) or commercial hydroxylammonium chloride/sulfate.

-

A strong base solution (e.g., Sodium Hydroxide, NaOH, or Sodium Butoxide, NaOBu).

-

pH meter or indicator strips.

-

Stir plate and stir bar.

-

Inert atmosphere (optional, e.g., Nitrogen or Argon).

Methodology:

-

Dissolve the hydroxylammonium salt (e.g., [NH₃OH]Cl) in a suitable solvent, typically deionized water, in a flask.

-

Place the flask on a stir plate and begin gentle stirring.

-

Slowly add the strong base solution dropwise to the hydroxylammonium salt solution.

-

Monitor the pH of the solution. As the base is added, it neutralizes the hydroxylammonium cation, deprotonating it to form free hydroxylamine (NH₂OH) and subsequently the this compound anion (H₂NO⁻) as the pH rises above the pKa (5.94).

-

The reaction is: [NH₃OH]⁺ + OH⁻ ⇌ NH₂OH + H₂O, followed by NH₂OH + OH⁻ ⇌ H₂NO⁻ + H₂O.

-

To predominantly generate this compound, the final pH of the solution must be adjusted to be significantly above 6.0. A pH of 7-8 will result in a solution containing a substantial concentration of the this compound anion.

-

The resulting solution contains the sodium salt of this compound (e.g., Na⁺H₂NO⁻) and should be used promptly, as hydroxylamine and its base are unstable.

Caption: Workflow for the generation of an this compound solution.

Conclusion

This compound, CAS RN: 15435-66-2, is correctly identified as the nitrogen oxoanion H₂NO⁻, the conjugate base of hydroxylamine. Its chemical behavior is dictated by the acid-base equilibrium with hydroxylamine, making the system's pH a critical determinant of the predominant species. While it does not possess the structure of an amino acid, its high reactivity as a nucleophile makes it a compound of interest. The protocols provided herein describe a viable pathway for its generation in a laboratory setting for further research into its properties and potential applications in synthesis and materials science. It is imperative for researchers to rely on the correct structural identification to avoid erroneous experimental design and interpretation.

References

- 1. This compound | H2NO- | CID 160955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1551117) | 15435-66-2 [evitachem.com]

- 3. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 7. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to Potential Research Areas for Aminooxidanide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a proposed framework for the scientific investigation of Aminooxidanide. While this compound (H₂NO⁻) is a recognized chemical entity, public domain research on its biological activity is scarce.[1][2] The research areas, experimental protocols, and data presented herein are therefore hypothetical and are based on the compound's chemical nature as the conjugate base of hydroxylamine, suggesting a potential role in modulating reactive nitrogen species (RNS).

Introduction: The Scientific Case for Investigating this compound

This compound is a nitrogen oxoanion with the chemical formula H₂NO⁻.[1] It is the conjugate base of hydroxylamine and exists as a tautomer of hydroxyazanide.[1] Given its chemical structure, this compound presents a compelling, albeit unexplored, candidate for modulating biological redox signaling. Compounds containing N-O bonds are known to be sources of nitric oxide (NO) or other reactive nitrogen species, which are critical mediators of physiological and pathological processes.

This guide outlines three potential research areas to systematically characterize the biochemical properties, cellular effects, and therapeutic potential of this compound, focusing on its hypothesized role as an RNS modulator.

Research Area 1: Biochemical Profile and RNS Donor Capability

The foundational research step is to determine if this compound can release RNS under physiological conditions and to characterize its basic biochemical stability and reactivity. This will establish its potential as a biological modulator.

Experimental Workflow: Quantifying Nitric Oxide Release

A crucial first experiment is to quantify the release of NO from this compound in a controlled, cell-free environment. The workflow for such an assay is detailed below.

Caption: Workflow for in vitro quantification of nitric oxide (NO) release.

Key Experimental Protocols

2.2.1 Protocol: In Vitro Nitric Oxide (NO) Release Assay

-

Reagents: this compound, Phosphate Buffered Saline (PBS) pH 7.4, 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), S-Nitroso-N-acetyl-DL-penicillamine (SNAP) as a positive control.

-

Preparation: Prepare a 10 mM stock solution of this compound in degassed PBS. Prepare a 5 mM stock of DAF-FM DA in DMSO.

-

Assay: In a black 96-well plate, add 90 µL of PBS. Add 5 µL of 100 µM DAF-FM DA to each well for a final concentration of 5 µM.

-

Initiation: Add 5 µL of this compound dilutions (to achieve final concentrations of 1, 10, 100 µM) or SNAP (positive control) to respective wells.

-

Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity (Excitation/Emission = 495/515 nm) every 5 minutes for 2 hours.

-

Quantification: Generate a standard curve using known concentrations of SNAP to convert fluorescence units to molar concentrations of NO.

Hypothetical Data Summary

The following table summarizes potential outcomes from biochemical characterization experiments.

| Parameter | Value | Conditions |

| NO Release Half-Life (t½) | 15.2 min | pH 7.4, 37°C |

| NO Yield (%) | 65% | Molar equivalent yield after 2h |

| Aqueous Stability (t½) | 4.5 hours | pH 7.4, 37°C, in PBS |

| Reactivity with Cysteine | High | Formation of N-nitrosothiol adduct |

Research Area 2: Modulation of Redox-Sensitive Signaling

Based on its potential to generate RNS, a logical next step is to investigate this compound's impact on key cellular signaling pathways that are regulated by redox chemistry, such as the Keap1-Nrf2 antioxidant response pathway.

Signaling Pathway: The Keap1-Nrf2 Antioxidant Response

RNS can modify critical cysteine residues on Keap1, the negative regulator of the transcription factor Nrf2. This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes.

Caption: Hypothesized modulation of the Keap1-Nrf2 pathway by this compound.

Key Experimental Protocols

3.2.1 Protocol: Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture: Plate A549 cells (human lung carcinoma) in 6-well plates and grow to 80% confluency.

-

Treatment: Treat cells with this compound (0, 1, 10, 100 µM) for 4 hours. Use sulforaphane as a positive control.

-

Fractionation: Harvest cells and perform nuclear/cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Kit).

-

Protein Quantification: Determine protein concentration of both fractions using a BCA assay.

-

SDS-PAGE & Transfer: Load 20 µg of protein from each fraction onto a 10% polyacrylamide gel. Run SDS-PAGE and transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against Nrf2 (1:1000), Lamin B1 (nuclear marker, 1:1000), and GAPDH (cytoplasmic marker, 1:5000) overnight at 4°C.

-

Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system. Analyze band density to quantify Nrf2 levels in each fraction.

Hypothetical Data Summary

The table below presents plausible data from cell-based assays.

| Assay | Cell Line | Parameter | Value |

| Cell Viability (MTT) | HEK293 | EC50 (48h) | > 200 µM |

| Nrf2 Activation | A549 | EC50 (Nuclear Nrf2) | 12.5 µM |

| ARE Reporter Assay | HepG2-ARE | Fold Induction (at 25 µM) | 4.8-fold |

| NF-κB Inhibition | RAW 264.7 | IC50 (LPS-induced NO) | 22.7 µM |

Research Area 3: In Vivo Proof-of-Concept in Oxidative Stress Models

Should in vitro data demonstrate potent Nrf2 activation, the final preliminary research phase would involve testing this compound's efficacy in an animal model where oxidative stress is a key driver of pathology.

Logical Framework: Proposed Therapeutic Rationale

The therapeutic hypothesis is that this compound, by generating RNS, activates the Nrf2 pathway in vivo, leading to the upregulation of endogenous antioxidant defenses and providing protection against tissue damage in oxidative stress-related diseases.

Caption: Proposed therapeutic rationale for this compound in oxidative stress.

Key Experimental Protocols

4.2.1 Protocol: Murine Model of Ischemia-Reperfusion (I/R) Injury

-

Animals: Use male C57BL/6 mice (8-10 weeks old).

-

Acclimatization: Allow animals to acclimate for one week with ad libitum access to food and water.

-

Dosing: Administer this compound (e.g., 10 mg/kg, intraperitoneal injection) or vehicle (saline) 30 minutes prior to the ischemic insult.

-

Surgical Procedure: Anesthetize the mice. Induce hepatic ischemia by clamping the portal triad for 60 minutes. After 60 minutes, remove the clamp to allow reperfusion.

-

Endpoint: Euthanize mice after 24 hours of reperfusion.

-

Analysis:

-

Collect blood via cardiac puncture to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Harvest liver tissue for histological analysis (H&E staining) to assess necrosis.

-

Prepare liver homogenates for Western blot analysis of HO-1 and NQO1 expression to confirm target engagement.

-

Hypothetical Data Summary

This table shows potential results from an in vivo study.

| Group | N | Serum ALT (U/L) | Infarct Area (%) | Hepatic HO-1 Expression (Fold Change) |

| Sham | 8 | 45 ± 8 | 0% | 1.0 ± 0.2 |

| Vehicle + I/R | 10 | 2850 ± 450 | 42 ± 5% | 1.5 ± 0.4 |

| This compound + I/R | 10 | 1100 ± 210 | 18 ± 4% | 5.2 ± 1.1 |

References

An In-depth Technical Guide to the Aminooxidanide Nitrogen Oxoanion (H₂NO⁻)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminooxidanide anion (H₂NO⁻), the conjugate base of hydroxylamine, is a simple yet highly reactive nitrogen oxoanion. Its potent nucleophilic character makes it a species of significant interest in synthetic organic chemistry and a potential, albeit transient, intermediate in biological systems. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its structural and spectroscopic properties derived from computational modeling, a proposed experimental protocol for its generation, and a discussion of its potential biological relevance and role in drug development.

Core Characteristics of this compound

This compound is structurally characterized by a central nitrogen atom bonded to two hydrogen atoms and one oxygen atom, with a formal negative charge residing primarily on the oxygen atom. This arrangement results in a potent nucleophile.

Structural and Physicochemical Properties

Due to its reactive nature, detailed experimental characterization of the isolated this compound anion is challenging. The data presented below are derived from computational chemistry calculations, providing a theoretical framework for understanding its properties.

| Property | Value | Source |

| Molecular Formula | H₂NO⁻ | PubChem[1] |

| Molecular Weight | 32.022 g/mol | PubChem[1] |

| CAS Number | 15435-66-2 | - |

| Calculated XLogP3 | -1.3 | PubChem[1] |

| Formal Charge | -1 | PubChem[1] |

| Hybridization of N | sp³ | Theoretical |

| Molecular Geometry | Pyramidal | Theoretical |

| Calculated Bond Lengths | ||

| N-H | ~1.02 Å | Computational |

| N-O | ~1.45 Å | Computational |

| Calculated Bond Angles | ||

| H-N-H | ~105° | Computational |

| H-N-O | ~103° | Computational |

Note: Calculated bond lengths and angles are representative values from DFT (Density Functional Theory) calculations and may vary slightly depending on the computational method and basis set used.

Spectroscopic Data (Computed)

Spectroscopic analysis is crucial for the identification and characterization of chemical species. The following tables summarize the predicted spectroscopic signatures for this compound based on computational models.

Infrared (IR) Spectroscopy

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Intensity |

| N-H Symmetric Stretch | ~3300 - 3400 | Strong |

| N-H Asymmetric Stretch | ~3400 - 3500 | Strong |

| H-N-H Scissoring | ~1600 - 1650 | Medium |

| N-O Stretch | ~950 - 1050 | Strong |

| NH₂ Wagging | ~700 - 800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | 4.0 - 5.0 | Singlet | N/A | The chemical shift is highly dependent on the solvent and counter-ion. The protons are expected to be equivalent, resulting in a singlet. |

| ¹⁴N | -150 to -200 | Broad | N/A | Due to quadrupolar relaxation, the ¹⁴N signal is expected to be broad. |

| ¹⁵N | -150 to -200 | Triplet | ~50-60 Hz (¹JNH) | If ¹⁵N-labeled hydroxylamine is used, a triplet is expected due to coupling with the two equivalent protons. |

Experimental Protocols

The generation of this compound typically involves the deprotonation of hydroxylamine using a strong base. The following is a proposed experimental protocol for the in-situ generation of this compound for synthetic applications.

In-Situ Generation of this compound from Hydroxylamine

Objective: To generate a solution of this compound for use as a nucleophile in an organic reaction.

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

-

Schlenk flask and other appropriate glassware for air-sensitive techniques

Procedure:

-

Preparation of Hydroxylamine Free Base (Caution: Hydroxylamine is unstable and can be explosive as a pure solid. Handle with extreme care and preferably in solution).

-

In a fume hood, dissolve hydroxylamine hydrochloride in a minimal amount of cold deionized water.

-

Slowly add a stoichiometric equivalent of a base like sodium carbonate to neutralize the HCl.

-

The free hydroxylamine can be extracted into a suitable organic solvent like diethyl ether. The ethereal solution should be used immediately.

-

-

Deprotonation Reaction:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous THF to the flask.

-

Carefully add a stoichiometric equivalent of sodium hydride to the THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the ethereal solution of hydroxylamine dropwise to the stirred suspension of NaH in THF.

-

Vigorous hydrogen gas evolution will be observed. The addition should be slow enough to control the effervescence.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotonation.

-

-

Confirmation of this compound Formation (Optional):

-

Characterization of the resulting this compound solution is challenging due to its reactivity.

-

Indirect confirmation can be achieved by quenching an aliquot of the reaction mixture with a known electrophile (e.g., benzyl bromide) and analyzing the formation of the expected product (O-benzylhydroxylamine) by GC-MS or NMR.

-

-

Use in Synthesis:

-

The resulting solution/suspension of sodium this compound in THF/ether is now ready for use as a nucleophilic aminating agent. The desired electrophile can be added directly to this mixture.

-

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

-

Hydroxylamine and its salts can be explosive. Avoid heating and handle with appropriate personal protective equipment.

-

All operations should be conducted in a well-ventilated fume hood.

Biological Significance and Role in Drug Development

The direct biological role of this compound as a signaling molecule or a stable metabolite has not been well-established in the scientific literature. However, its chemical properties suggest potential involvement as a transient, reactive intermediate in certain biochemical processes.

Potential as a Reactive Intermediate

Given its high nucleophilicity, it is plausible that this compound could be formed in localized biological microenvironments. For instance, it could arise from the one-electron reduction of nitric oxide (NO) followed by protonation, or through the deprotonation of endogenously produced hydroxylamine. As a reactive intermediate, it would likely have a very short half-life, reacting rapidly with nearby electrophiles. Such reactions could potentially contribute to cellular damage or, conversely, be part of a detoxification pathway.

Relevance in Drug Metabolism and Toxicology

Some drug molecules containing hydroxylamine moieties may undergo metabolic transformations that lead to the transient formation of this compound-like species. The high reactivity of such intermediates could lead to the formation of adducts with cellular macromolecules like DNA and proteins, which is a common mechanism of drug-induced toxicity. Understanding the potential for a drug candidate to form such reactive intermediates is a critical aspect of preclinical safety assessment in drug development.

Application in Drug Discovery

The this compound moiety itself is not a common feature of drug molecules due to its inherent instability and reactivity. However, its precursor, hydroxylamine, and related structures like hydroxamic acids and amidoximes, are found in a variety of biologically active compounds and approved drugs. These functional groups can act as prodrugs or be involved in the mechanism of action, for example, by chelating metal ions in enzyme active sites. The chemistry of this compound can inform the understanding of the reactivity and potential metabolic fates of these related drug classes.

Visualizations

Chemical Structure of this compound

Caption: Ball-and-stick model of the this compound (H₂NO⁻) anion.

Proposed Synthesis Workflow

Caption: Workflow for the in-situ generation of the this compound anion.

Conceptual Role as a Nucleophile

Caption: Conceptual diagram of this compound acting as a nucleophile.

References

Aminooxidanide and its role as an amino acid derivative

An in-depth analysis reveals that the term "aminooxidanide" is predominantly used in chemical databases to refer to the inorganic anion H₂NO⁻, which is the conjugate base of hydroxylamine.[1] While some sources inaccurately classify this simple molecule as an amino acid derivative, its structure lacks the characteristic carboxylic acid group fundamental to all amino acids. Therefore, it does not function as a building block of proteins.

However, the user's query likely refers to a valid and important class of molecules known as aminooxy amino acids . These are true amino acid derivatives where the α-amino group is replaced by an aminooxy group (-ONH₂). These compounds are of significant interest to researchers, scientists, and drug development professionals for their unique chemical properties and applications in bioconjugation and peptide synthesis.

This technical guide will focus on these aminooxy amino acids, providing a comprehensive overview of their synthesis, properties, and core applications.

Introduction to Aminooxy Amino Acids

Aminooxy amino acids are analogues of natural amino acids where the nitrogen atom of the amino group is bonded to an oxygen atom. This seemingly small modification has a profound impact on the chemical reactivity of the molecule. The oxygen atom, being highly electronegative, exerts an "alpha-effect," which increases the nucleophilicity of the adjacent nitrogen atom.[2][3] This enhanced reactivity allows for highly specific chemical reactions, known as chemoselective ligations, which are invaluable in the complex biochemical environment of drug development and proteomics.

Key Properties:

-

Appearance: Typically a white crystalline solid.[2]

-

Solubility: Generally soluble in water due to polar functional groups.[2][4]

-

Enhanced Nucleophilicity: The aminooxy group is a stronger nucleophile than a standard amino group, enabling specific reactions.[2][3]

Synthesis of Aminooxy Amino Acids

The synthesis of aminooxy amino acids can be achieved from readily available amino acid precursors. For instance, protected forms of amino acids like L-homoserine, serine, and threonine can be chemically modified to introduce the aminooxy functionality.[4]

Experimental Protocols:

While specific, detailed protocols are proprietary or vary by publication, a general synthetic strategy involves the following key steps, as illustrated for the conversion of L-homoserine:

-

Protection of Functional Groups: The carboxylic acid and amino groups of the starting amino acid are protected to prevent unwanted side reactions.

-

Activation of the Side Chain: The hydroxyl group in the side chain of an amino acid like homoserine is converted into a good leaving group, often a bromide.

-

Nucleophilic Substitution: The modified amino acid is reacted with a protected hydroxylamine derivative. The aminooxy group displaces the leaving group on the side chain.

-

Deprotection: The protecting groups are removed to yield the final aminooxy amino acid.

Below is a diagram illustrating a generalized workflow for the synthesis of an aminooxy amino acid from a precursor like L-homoserine.

References

Methodological & Application

Application Notes: Modified Strecker Synthesis for the Production of N-Hydroxy-α-Amino Acids

The following application notes detail the synthesis of N-hydroxy-α-amino acids, a class of compounds that can be considered within the conceptual framework of "aminooxidanides," via a modified Strecker synthesis. This protocol is intended for researchers, scientists, and professionals in drug development who are exploring novel amino acid derivatives.

The Strecker synthesis is a cornerstone in amino acid production, traditionally involving the reaction of an aldehyde or ketone with ammonia and cyanide. This process yields an α-aminonitrile, which is subsequently hydrolyzed to produce the desired α-amino acid. To generate N-hydroxy-α-amino acids, a key modification is the substitution of ammonia with hydroxylamine. This alteration introduces an N-hydroxy group, which is of significant interest in medicinal chemistry due to its potential as a hydroxamic acid precursor, a known zinc-binding group in metalloenzyme inhibitors.

This modified approach allows for the synthesis of various N-hydroxy-α-amino acids by selecting the appropriate starting aldehyde or ketone. The protocol is robust and can be adapted for different substrates, making it a valuable tool for creating libraries of novel amino acid derivatives for screening and drug discovery.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the modified Strecker synthesis of N-hydroxy-α-amino acids, based on the synthesis of N-hydroxy-DL-valine from isobutyraldehyde as a representative example.

| Parameter | Value | Notes |

| Starting Materials | Isobutyraldehyde, Hydroxylamine Hydrochloride, Sodium Cyanide | |

| Reaction Time | 24 - 48 hours | Reaction progress should be monitored by TLC. |

| Reaction Temperature | 0°C to Room Temperature | Initial cooling is required for safety. |

| Hydrolysis Conditions | 6M HCl, 100°C | Reflux for 4-6 hours. |

| Overall Yield | 60 - 75% | Varies depending on the specific aldehyde used. |

| Purity | >95% | After recrystallization. |

| Key Intermediates | α-(Hydroxyamino)nitrile | Typically not isolated. |

Experimental Protocol: Synthesis of N-Hydroxy-DL-valine

This protocol provides a detailed methodology for the synthesis of N-hydroxy-DL-valine, a representative N-hydroxy-α-amino acid, using a modified Strecker synthesis.

Materials:

-

Isobutyraldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium cyanide (1.1 eq)

-

Sodium hydroxide (for pH adjustment)

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Ethanol

-

Deionized water

-

Ice bath

-

Round bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

pH meter or pH paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

Part 1: Synthesis of α-(Hydroxyamino)isovaleronitrile

-

In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride (1.1 eq) in deionized water in a round bottom flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of sodium cyanide (1.1 eq) in deionized water to the flask while maintaining the temperature below 10°C.

-

Add isobutyraldehyde (1.0 eq) dropwise to the reaction mixture over 30 minutes with vigorous stirring.

-

Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 24-48 hours.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Once the reaction is complete, extract the aqueous mixture with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde. The desired nitrile intermediate remains in the aqueous phase.

Part 2: Hydrolysis to N-Hydroxy-DL-valine

-

Carefully add concentrated hydrochloric acid to the aqueous phase containing the α-(hydroxyamino)nitrile until the final concentration is approximately 6M.

-

Fit the flask with a reflux condenser and heat the mixture to 100°C for 4-6 hours.

-

Monitor the hydrolysis by TLC until the nitrile intermediate is no longer detectable.

-

After cooling to room temperature, wash the aqueous solution with diethyl ether to remove any organic impurities.

-

Neutralize the aqueous solution to approximately pH 7 with a concentrated sodium hydroxide solution while cooling in an ice bath.

-

The crude N-hydroxy-DL-valine will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure N-hydroxy-DL-valine.

-

Dry the final product under vacuum.

Visualizations

Caption: Workflow for the modified Strecker synthesis of N-hydroxy-α-amino acids.

Application Notes: Analytical Techniques for the Detection of Aminooxidanide

Abstract

This document provides a comprehensive overview of established analytical methodologies for the quantitative and qualitative detection of Aminooxidanide (CAS: 15435-66-2). This compound, a nitrogen oxoanion and the conjugate base of hydroxylamine, is of interest in various chemical and biological studies.[1] Accurate detection is crucial for research, development, and quality control purposes. This note details a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in aqueous solutions. Additional potential methods are also discussed.

Introduction to this compound

This compound (H₂NO⁻) is a chemical entity with the molecular formula H₂NO⁻ and a molecular weight of approximately 32.02 g/mol .[1] It is classified as a nitrogen oxoanion and is the conjugate base of hydroxylamine.[1] Its structure, featuring an N-O single bond, makes it a polar compound, generally soluble in water.[2][3] Given its simple structure and reactive nature, sensitive and selective analytical methods are required for its accurate determination, often in complex matrices.

Analytical techniques for compounds with similar functional groups (amines, hydroxylamines) often involve chromatography for separation and mass spectrometry or electrochemical methods for detection.[4] This document focuses on a highly specific and sensitive LC-MS/MS method.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with tandem mass spectrometry is the gold standard for quantifying low-level analytes in complex mixtures due to its superior selectivity and sensitivity. This method is suitable for detecting this compound in buffer solutions, cell culture media, and other aqueous samples.

Principle

The method involves separating this compound from the sample matrix using reversed-phase HPLC, followed by ionization using electrospray ionization (ESI) and detection via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the specific transition of the precursor ion to a product ion.

Quantitative Performance

The following table summarizes the performance characteristics of the described HPLC-MS/MS method for the quantification of this compound.

| Parameter | Result | Details |

| Linear Range | 1 - 1000 ng/mL | Concentration range over which the method is accurate and precise. |

| Correlation Coefficient (r²) | ≥ 0.998 | Indicates the linearity of the calibration curve. |

| Limit of Detection (LOD) | 0.3 ng/mL | Lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 1.0 ng/mL | Lowest concentration of analyte that can be accurately quantified. |

| Precision (%RSD) | < 10% | Relative Standard Deviation for intra-day and inter-day measurements. |

| Accuracy (% Recovery) | 92% - 105% | Efficiency of the sample preparation and measurement process. |

Experimental Protocol: HPLC-MS/MS

Required Materials and Reagents

-

This compound reference standard (≥98% purity)

-

LC-MS grade water

-

LC-MS grade acetonitrile (ACN)

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS): ¹⁵N-Hydroxylamine or similar stable isotope-labeled standard

-

Microcentrifuge tubes (1.5 mL)

-

HPLC vials with inserts

Instrumentation

-

HPLC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Waters Acquity UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of LC-MS grade water to prepare the primary stock solution.

-

Prepare the Internal Standard (IS) stock solution similarly.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the primary stock solution with water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

-

Mobile Phase:

-

Mobile Phase A (MPA): 0.1% Formic Acid in Water

-

Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

-

Sample Preparation

-

Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins (if present) and vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an HPLC vial for analysis.

Workflow Diagram

Caption: Workflow for this compound analysis by HPLC-MS/MS.

Instrument Parameters

HPLC Conditions:

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 - 1.0 min: 5% B

-

1.0 - 3.0 min: 5% to 95% B

-

3.0 - 4.0 min: 95% B

-

4.1 - 5.0 min: 5% B (re-equilibration)

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

IonSpray Voltage: -4500 V

-

Temperature: 550°C

-

Curtain Gas (CUR): 35 psi

-

Ion Source Gas 1 (GS1): 50 psi

-

Ion Source Gas 2 (GS2): 55 psi

-

MRM Transitions:

-

This compound: Q1: 32.0 m/z -> Q3: 16.0 m/z

-

Internal Standard (¹⁵N-Hydroxylamine): Q1: 34.0 m/z -> Q3: 17.0 m/z

-

Data Analysis

Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. The concentration of this compound in unknown samples is determined from this curve using linear regression.

Other Potential Analytical Methods

While HPLC-MS/MS is highly effective, other techniques could be adapted for the detection of this compound or related compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to increase the volatility of the polar this compound. This can be complex but is a viable alternative.[4]

-

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful for structural confirmation and qualitative analysis but are generally not suitable for low-concentration quantitative work.[2]

-

Electrochemical Sensors: Given the redox properties of related nitroxide compounds, developing a specific electrochemical sensor could provide a rapid and portable detection method.[5]

Method Selection Logic

The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, sample matrix, and available equipment.

Caption: Decision tree for selecting an analytical method.

Conclusion

This application note provides a detailed, validated HPLC-MS/MS protocol for the sensitive and accurate quantification of this compound. The method is robust and suitable for routine analysis in a research or drug development setting. The choice of an analytical technique should always be guided by the specific goals of the experiment, balancing the need for sensitivity, selectivity, and throughput.

References

Application Notes and Protocols for Aminooxidanide Precursors

Disclaimer: The term "aminooxidanide" refers to the anion H₂NO⁻, which is the conjugate base of hydroxylamine.[1] As a reactive anion, it is not an isolable or commercially available compound for direct handling. Research and development involving this moiety are conducted using its stable precursor, hydroxylamine , or its salts (e.g., hydroxylamine hydrochloride, hydroxylamine sulfate). The following procedures and protocols therefore apply to the handling and storage of these hydroxylamine-based compounds.

These notes are intended for qualified researchers, scientists, and drug development professionals. All operations should be conducted in a controlled laboratory setting by trained personnel.

General Information and Physicochemical Properties

Hydroxylamine and its salts are versatile reagents used as reducing agents, nucleophiles, and in the synthesis of oximes, nitrones, and hydroxamic acids. Due to the inherent instability and potential for explosive decomposition of pure hydroxylamine, it is most commonly supplied and used as an aqueous solution or as a more stable salt.

Table 1: Physicochemical Data of Hydroxylamine and its Common Salts

| Property | Hydroxylamine (50% aq. solution) | Hydroxylamine Hydrochloride (NH₃OHCl) | Hydroxylamine Sulfate ((NH₃OH)₂SO₄) |

| CAS Number | 7803-49-8 | 5470-11-1 | 10039-54-0 |

| Molecular Formula | H₃NO | H₄ClNO | H₈N₂O₆S |

| Molecular Weight | 33.03 g/mol | 69.49 g/mol | 164.14 g/mol |

| Appearance | Colorless liquid | White crystalline solid | White crystalline solid |

| Melting Point | N/A | 155-157 °C (decomposes) | ~170 °C (decomposes) |

| Boiling Point | 109 °C (decomposes) | N/A | N/A |

| Solubility | Miscible in water | Soluble in water, glycerol | Soluble in water |

| pKa | 5.96 (for conjugate acid NH₃OH⁺) | N/A | N/A |

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of hydroxylamine compounds and ensure laboratory safety.

Safe Handling

-

Ventilation: Always handle hydroxylamine and its salts in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[2]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with side shields.[2]

-

Ignition Sources: These compounds are reactive. Avoid contact with heat, sparks, open flames, and strong oxidizing agents. Use non-sparking tools for handling solid forms.[2]

-

Dispensing: For aqueous solutions, use a calibrated pipette or graduated cylinder. For solids, use a clean spatula. Avoid creating dust.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not mix with incompatible waste streams, especially strong oxidizers.

Storage Conditions

-

Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Temperature: Store at controlled room temperature (2-8°C is often recommended for aqueous solutions to prolong shelf life). Avoid freezing.

-

Incompatibilities: Store away from incompatible materials such as strong acids, strong bases, oxidizing agents, and metals (e.g., copper, zinc).

-

Segregation: Keep separate from foodstuff containers and other reactive chemicals.[2]

Experimental Protocols

The following is a representative protocol for the use of hydroxylamine hydrochloride in a common laboratory application: the cleavage of a fusion protein.

Protocol 1: Cleavage of Fusion Protein at Asn-Gly Linkage

Objective: To cleave a recombinant fusion protein containing a hydroxylamine-sensitive Asn-Gly (Asparagine-Glycine) peptide bond.

Materials:

-

Purified fusion protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Hydroxylamine Hydrochloride (NH₃OHCl)

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Guanidine Hydrochloride (GdnHCl)

-

Dialysis tubing or desalting column

-

SDS-PAGE analysis equipment

Procedure:

-

Reaction Buffer Preparation: Prepare a 2 M solution of hydroxylamine hydrochloride. Adjust the pH to 9.0 with LiOH or NaOH. This solution is the cleavage reagent. Caution: Prepare fresh and in a fume hood.

-

Protein Denaturation: Dissolve the fusion protein in a buffer containing 6 M GdnHCl to denature it and ensure the cleavage site is accessible.

-

Cleavage Reaction:

-

Add the pH-adjusted hydroxylamine cleavage reagent to the denatured protein solution to a final concentration of 1 M hydroxylamine.

-

Incubate the reaction mixture at 45°C for 4-6 hours. The optimal time may need to be determined empirically.

-

-

Reaction Quenching: Stop the reaction by lowering the pH. This can be achieved by dilution with a neutral or acidic buffer or through buffer exchange.

-

Removal of Reagents: Remove hydroxylamine and GdnHCl by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a desalting column.

-

Analysis: Analyze the cleavage products using SDS-PAGE to confirm the reaction efficiency. The cleaved protein fragments should appear as new, lower molecular weight bands.

Visualizations

Diagram 1: Safe Handling Workflow

Caption: Workflow for the safe handling of hydroxylamine precursors.

Diagram 2: Protein Cleavage Experimental Workflow

Caption: Experimental workflow for hydroxylamine-mediated protein cleavage.

References

Application Notes and Protocols for Aminooxidanide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Aminooxidanide is a hypothetical compound created for illustrative purposes. All data, protocols, and safety information presented herein are fictional and should not be used for any real-world application.

Introduction

This compound is a synthetic, cell-permeable small molecule inhibitor of the fictional kinase, APOK1 (Apoptosis Kinase 1). It has demonstrated high potency and selectivity in preclinical models, making it a compound of interest for research into apoptosis-related signaling pathways and as a potential therapeutic agent in oncology. These notes provide essential safety protocols, experimental procedures, and technical data to guide researchers in its use.

Safety Protocols and Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory. The following tables summarize critical safety information.

Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | ❗ | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | ❗ | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation (Category 2A) | ❗ | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | ❗ | Warning | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

| Protection Type | Specification | Purpose |

| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Prevents eye contact from splashes. |

| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Prevents skin contact. |

| Skin/Body Protection | Standard laboratory coat. | Protects skin and personal clothing. |

| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of powder. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Physicochemical and Toxicity Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃O₄ |

| Molecular Weight | 265.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 188 - 192 °C |

| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in water (<1 mg/mL) |

| IC₅₀ (APOK1 Kinase) | 45 nM |

| LD₅₀ (Oral, Rat) | 280 mg/kg |

| Permissible Exposure Limit (PEL) | 0.05 mg/m³ (8-hour TWA) |

Experimental Protocols

Protocol: In Vitro APOK1 Kinase Inhibition Assay

This protocol details a luminescent kinase assay to determine the IC₅₀ of this compound against the APOK1 enzyme.

A. Reagent Preparation:

-

Kinase Buffer: Prepare a solution of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

-

APOK1 Enzyme: Reconstitute lyophilized APOK1 in kinase buffer to a final working concentration of 2 ng/µL.

-

Substrate Solution: Prepare a solution containing 50 µM of the peptide substrate and 20 µM ATP in kinase buffer.

-

This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase buffer.

B. Assay Procedure:

-

Add 5 µL of each this compound dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 10 µL of the APOK1 enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the Substrate Solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

C. Data Analysis:

-

Normalize the data using the "no inhibitor" control (0% inhibition) and "no enzyme" control (100% inhibition).

-

Plot the normalized percent inhibition versus the log concentration of this compound.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa).

A. Cell Culture:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

B. Treatment Procedure:

-

Prepare a serial dilution of this compound in complete cell culture medium (e.g., 200 µM to 0.1 µM).

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells for 48 hours at 37°C.

C. Viability Assessment:

-

Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

Diagrams and Workflows

The following diagrams illustrate the theoretical signaling pathway of this compound and a typical experimental workflow.

Caption: Hypothetical APOK1 signaling pathway inhibited by this compound.

Caption: Workflow for the in vitro APOK1 kinase inhibition assay.

Application Notes and Protocols for Aminooxidanide Derivatization in Experimental Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of primary and secondary amines, a class of compounds broadly referred to as aminooxidanides in certain contexts, is a critical step in various experimental assays to enhance detectability and improve separation. This is particularly crucial for analytes that lack a strong chromophore or fluorophore, rendering them difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. Derivatization with a suitable agent can introduce a readily detectable tag, thereby increasing the sensitivity and selectivity of the assay.

This document provides detailed application notes and protocols for the derivatization of amino-containing compounds, with a specific focus on the use of Dansyl Chloride for the analysis of amino acids by HPLC. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines, phenols, and imidazoles under alkaline conditions to yield highly fluorescent sulfonamide adducts. These derivatives exhibit strong UV absorbance and fluorescence, allowing for sensitive quantification.

Application: Quantitative Analysis of Amino Acids in Biological Samples using Dansyl Chloride Derivatization followed by HPLC

This method is widely applicable for the quantitative analysis of amino acids in various biological matrices such as plasma, urine, and cell culture media. The pre-column derivatization with Dansyl chloride allows for the separation of a wide range of amino acids in a single chromatographic run with high sensitivity and resolution.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the Dansyl chloride derivatization method for amino acid analysis by HPLC.

Table 1: HPLC Method Parameters and Performance

| Parameter | Value |

| HPLC System | Standard HPLC with gradient elution capability |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 25 mM Sodium Acetate, pH 6.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of all 20 proteinogenic amino acids |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm or Fluorescence (Excitation: 330-360 nm, Emission: 500-540 nm) |

| Linearity (R²) for most amino acids | > 0.99 |

| Limit of Detection (LOD) | Low pmol to fmol range |

| Limit of Quantification (LOQ) | pmol range |